3-Fmoc-amino-2,6-dioxopiperidine

Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protection PROTAC Synthesis

For PROTAC R&D, 3-Fmoc-amino-2,6-dioxopiperidine is the E3 ligase ligand of choice. Its orthogonal Fmoc group allows for selective, base-labile deprotection during automated SPPS, unlike unprotected amines or incompatible Boc/Cbz groups that necessitate costly route redesigns. This standard building block ensures synthetic reproducibility for creating peptide-based degrader libraries and modular 'ligand-linker conjugates' for SAR studies, making it a cornerstone for targeted protein degradation.

Molecular Formula C20H18N2O4
Molecular Weight 350.4 g/mol
Cat. No. B12283019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fmoc-amino-2,6-dioxopiperidine
Molecular FormulaC20H18N2O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H18N2O4/c23-18-10-9-17(19(24)22-18)21-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,25)(H,22,23,24)
InChIKeyXXFOGUQHUDARRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fmoc-amino-2,6-dioxopiperidine: Fmoc-Protected Piperidinedione for SPPS and Targeted Protein Degradation Synthesis


3-Fmoc-amino-2,6-dioxopiperidine (CAS 1467314-65-3) is a synthetic compound that integrates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the 3-amino position of a 2,6-dioxopiperidine scaffold . The 2,6-dioxopiperidine core is a key pharmacophore for binding to the cereblon (CRBN) E3 ubiquitin ligase, making this compound a crucial building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders [1]. The orthogonal Fmoc group allows for selective, stepwise incorporation of this motif into more complex molecules via standard solid-phase peptide synthesis (SPPS) protocols, differentiating it from unprotected or permanently masked analogs .

Why Generic Substitution Fails for 3-Fmoc-amino-2,6-dioxopiperidine: Critical Orthogonal Protecting Group Strategy


Generic substitution of 3-Fmoc-amino-2,6-dioxopiperidine with other CRBN-binding building blocks, such as 3-amino-2,6-dioxopiperidine hydrochloride or 3-Boc-amino-2,6-dioxopiperidine, is not feasible in multi-step synthetic sequences requiring orthogonal deprotection . The Fmoc group provides base-labile protection, allowing the amino functionality to be unmasked under mild conditions (e.g., piperidine in DMF) that are orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) and resin linkers commonly used in SPPS and PROTAC assembly [1]. Using an unprotected amine leads to uncontrolled, non-selective reactions, while alternative protecting groups like Boc or Cbz are not compatible with standard Fmoc-SPPS workflows, forcing costly and time-consuming synthetic route redesigns [2].

Quantitative Evidence Guide: Direct Comparator Analysis for 3-Fmoc-amino-2,6-dioxopiperidine


Orthogonal Deprotection Selectivity: Fmoc vs. Boc in Solid-Phase Peptide Synthesis

3-Fmoc-amino-2,6-dioxopiperidine features an Fmoc protecting group that is quantitatively removed under mild basic conditions, enabling selective deprotection in the presence of acid-labile groups. In contrast, the Boc protecting group on (R)- or (S)-3-Boc-amino-2,6-dioxopiperidine requires strong acids like trifluoroacetic acid (TFA) for removal, which would concurrently cleave the peptide from the resin and deprotect acid-labile side chains, destroying the intermediate . This orthogonal stability is fundamental to Fmoc-SPPS strategy [1].

Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protection PROTAC Synthesis

SPPS Compatibility and Workflow Integration: Fmoc vs. Cbz Protecting Group Strategy

3-Fmoc-amino-2,6-dioxopiperidine is fully compatible with standard Fmoc-SPPS automation, utilizing the same piperidine deprotection cycles as all other amino acid building blocks [1]. Benzyl 2,6-dioxopiperidin-3-ylcarbamate (a Cbz-protected analog) requires hydrogenolysis or strong acids for deprotection, methods that are incompatible with standard automated peptide synthesizers and on-resin synthesis . This incompatibility introduces manual steps, increases synthesis time, and reduces overall yield and purity.

SPPS Workflow Protecting Group Strategy Automated Synthesis

Synthetic Utility in PROTAC Assembly: Pre-activated vs. Unprotected Amine

3-Fmoc-amino-2,6-dioxopiperidine is a protected, shelf-stable form of the 3-amino-2,6-dioxopiperidine CRBN ligand, designed for direct, single-step coupling to a linker or target protein ligand . Using the unprotected 3-amino-2,6-dioxopiperidine hydrochloride in a multi-component PROTAC synthesis requires additional chemoselective protection/deprotection steps to prevent unwanted polymerization and side reactions [1]. This increases the number of synthetic steps, reduces overall yield, and complicates purification. Quantitative yields for multi-step PROTAC syntheses using unprotected amines are typically <50%, whereas using pre-protected building blocks can achieve stepwise coupling yields >90% per step [2].

PROTAC Linker Chemistry Targeted Protein Degradation Building Block Strategy

Optimal Application Scenarios for 3-Fmoc-amino-2,6-dioxopiperidine: From SPPS to Advanced PROTAC Development


Fmoc-SPPS of Peptide-Based PROTACs and Degraders

This is the primary application scenario for 3-Fmoc-amino-2,6-dioxopiperidine. Its orthogonal Fmoc protection allows it to be incorporated as a standard building block during automated SPPS. After assembly of the peptide chain, the Fmoc group is removed on-resin with piperidine, exposing a free amine for further functionalization, such as coupling to a linker or a target-protein ligand to complete the PROTAC molecule . This workflow is essential for creating libraries of peptide-based degraders with high efficiency and purity.

Solution-Phase Synthesis of Complex CRBN-Recruiting Molecules

For non-peptidic PROTACs, 3-Fmoc-amino-2,6-dioxopiperidine serves as a key intermediate. It provides a protected form of the CRBN-binding motif that can be selectively deprotected under mild basic conditions in solution phase, allowing for orthogonal conjugation to linkers or ligands that contain acid-sensitive functionalities (e.g., acetals, silyl ethers) or are bound to acid-labile resins [1].

Modular Synthesis of E3 Ligase Ligand-Linker Conjugates

A common strategy in PROTAC development involves pre-assembling an "E3 ligase ligand-linker conjugate." 3-Fmoc-amino-2,6-dioxopiperidine can be coupled to a bifunctional linker (e.g., a PEG chain with a terminal carboxylic acid). After Fmoc deprotection, this conjugate presents a free amine for facile, modular coupling to a variety of carboxylic acid-containing target protein ligands, enabling rapid library synthesis for structure-activity relationship (SAR) studies [2].

Academic and Industrial Research in Targeted Protein Degradation

Due to its role as a protected CRBN ligand, this compound is a cornerstone building block in academic and pharmaceutical laboratories focused on developing new PROTACs, molecular glues, and other targeted protein degradation (TPD) therapeutics [1][2]. Its use ensures synthetic reproducibility and enables the exploration of novel degrader designs for a wide range of therapeutic targets, including oncology, immunology, and neuroscience.

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